Lauroyl-L-carnitine chloride

Description

BenchChem offers high-quality Lauroyl-L-carnitine chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lauroyl-L-carnitine chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

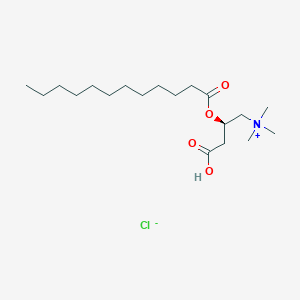

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-UNTBIKODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lauroyl-L-Carnitine Chloride: A Technical Overview of its Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride is a synthetic amphiphilic molecule combining the fatty acid lauric acid with L-carnitine. While it is structurally related to endogenous acylcarnitines involved in fatty acid metabolism, its primary characterized mechanism of action in exogenous applications is that of a cationic surfactant and permeation enhancer. This technical guide provides a comprehensive overview of the known mechanisms of Lauroyl-L-carnitine chloride, focusing on its physicochemical properties, its role as a surfactant and absorption enhancer, and the related, but distinct, biological activities of its parent molecule, L-carnitine. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of its established functions.

Physicochemical Properties and Surfactant Activity

Lauroyl-L-carnitine chloride is recognized for its surfactant properties, which are central to its primary applications. As an amphiphilic molecule, it possesses a hydrophilic L-carnitine head group and a lipophilic lauroyl tail. This structure allows it to interact with cell membranes, a key aspect of its function as a permeation enhancer.

Table 1: Physicochemical Properties of Lauroyl-L-Carnitine Chloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₈ClNO₄ | N/A |

| Molecular Weight | 380.0 g/mol | N/A |

| Form | Solid | [1] |

| Solubility | Slightly soluble in water and methanol. | [1] |

| Critical Micelle Concentration (CMC) | Determined by surface tension measurements. | [2] |

| Area per Molecule at Air/Water Interface | 46 Ų at pH 7 | [2] |

The surfactant nature of Lauroyl-L-carnitine chloride has been characterized through various biophysical techniques. These studies are crucial for understanding its interaction with biological membranes and its efficacy as a permeation enhancer.[2]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) and Surface Adsorption

A common method to characterize the surfactant properties of a molecule like Lauroyl-L-carnitine chloride is through surface tension measurements.

-

Preparation of Solutions : A series of aqueous solutions of Lauroyl-L-carnitine chloride are prepared at varying concentrations.

-

Surface Tension Measurement : The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Data Analysis : Surface tension is plotted against the logarithm of the concentration. The point at which the surface tension plateaus is identified as the CMC.

-

Surface Excess and Area per Molecule Calculation : The Gibbs adsorption isotherm is used to calculate the surface excess concentration from the slope of the surface tension vs. log(concentration) plot below the CMC. The area per molecule at the air/water interface can then be derived from the surface excess.[2]

Below is a conceptual workflow for this experimental protocol.

Mechanism as a Permeation Enhancer

A primary application of Lauroyl-L-carnitine chloride in research and development is as a permeation enhancer, facilitating the delivery of poorly bioavailable therapeutic agents, such as peptides, across cellular barriers.[3] Its surfactant properties are key to this mechanism.

Lauroyl-L-carnitine chloride inserts into the lipid bilayer of cell membranes, thereby disrupting their integrity.[4] This perturbation is thought to increase membrane fluidity and create transient pores, which allows for the paracellular and/or transcellular passage of co-administered compounds.[4] Studies have shown that at a concentration of 2 mM, it can permeabilize enterocytes.[4] It has been used to deliver fluorescent probes into cells, demonstrating its efficacy in this role.[1][5]

The mechanism of permeation enhancement can be visualized as a multi-step process.

It is important to note that this action is primarily physical and related to its surfactant properties, rather than the activation of a specific signaling cascade by Lauroyl-L-carnitine chloride itself to promote uptake.

The Role of the L-Carnitine Moiety in Cellular Processes

While the primary mechanism of action of the full Lauroyl-L-carnitine chloride molecule is as a surfactant, the L-carnitine component has well-established roles in cellular metabolism and has been investigated for its effects on apoptosis. It is crucial to distinguish that these activities are associated with L-carnitine and not necessarily with the lauroyl ester derivative, which may not be a substrate for the same transport and enzymatic systems.

L-Carnitine in Fatty Acid Metabolism

L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[6][7] This process, known as the carnitine shuttle, is a fundamental metabolic pathway.

L-Carnitine and Apoptosis

The effect of L-carnitine on apoptosis is context-dependent, with studies reporting both pro-apoptotic and anti-apoptotic effects.

-

Pro-apoptotic Effects : In some cancer cell lines, such as Hepa1c1c7 mouse cancer cells, L-carnitine has been shown to induce apoptosis.[1] This was associated with the upregulation of TNF-alpha, Fas, caspase-8, caspase-9, and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1] This suggests that in certain contexts, L-carnitine can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

-

Anti-apoptotic Effects : Conversely, in other cell types and conditions, L-carnitine has demonstrated anti-apoptotic activity.[8][9] For instance, it has been shown to inhibit caspase-3 activation and subsequent DNA fragmentation in lymphoma cells.[9] It can also protect against apoptosis by augmenting the expression of the anti-apoptotic protein Bcl-2 and reducing the expression of the pro-apoptotic protein Bax.[10]

Table 2: Summary of L-Carnitine's Effects on Apoptosis

| Effect | Cell/Condition | Key Molecular Changes | Source(s) |

| Pro-apoptotic | Hepa1c1c7 mouse cancer cells | ↑ TNF-alpha, ↑ Fas, ↑ Caspase-8, ↑ Caspase-9, ↑ Caspase-3, ↓ Bcl-2 | [1] |

| Anti-apoptotic | Burkitt's lymphoma cells (Raji) | ↓ Caspase-3 activation, ↓ DNA fragmentation | [9] |

| Anti-apoptotic | Formalin-exposed cells | ↑ Bcl-2, ↓ Bax | [10] |

| Anti-apoptotic | Skeletal muscle cells | ↓ Caspase-3, ↓ Caspase-9 | [8] |

It is important to reiterate that these findings are for L-carnitine and may not be directly translatable to Lauroyl-L-carnitine chloride. The addition of the lauroyl group significantly alters the molecule's physicochemical properties and its interaction with biological systems.

Summary and Future Directions

The primary and well-documented mechanism of action of Lauroyl-L-carnitine chloride is as a cationic surfactant that functions as a permeation enhancer. This activity is attributed to its amphiphilic nature, which allows it to disrupt cell membranes and facilitate the transport of other molecules. While the L-carnitine component of the molecule has known roles in fatty acid metabolism and can modulate apoptosis, there is currently a lack of evidence to suggest that Lauroyl-L-carnitine chloride itself acts as a primary signaling molecule to induce these effects.

For drug development professionals, Lauroyl-L-carnitine chloride holds potential as an excipient to improve the delivery of active pharmaceutical ingredients with poor bioavailability. For researchers and scientists, further investigation is warranted to determine if Lauroyl-L-carnitine chloride is metabolized to release L-carnitine in vivo and whether it possesses any intrinsic biological activities beyond its surfactant properties. Future studies could explore its effects on cellular signaling pathways to ascertain if it has a therapeutic mechanism of action in its own right.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Surface adsorption and solution aggregation of a novel lauroyl-l-carnitine surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lauroyl-L-carnitine (chloride) | TargetMol [targetmol.com]

- 6. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. journals.physiology.org [journals.physiology.org]

- 9. L-carnitine inhibits apoptotic DNA fragmentation induced by a new spin-labeled derivative of podophyllotoxin via caspase-3 in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Inflammatory Role of Lauroyl-L-carnitine Chloride in Fatty Acid Metabolism and Immune Cell Activation: A Technical Overview

For Immediate Release

[City, State] – December 5, 2025 – Lauroyl-L-carnitine chloride, a long-chain acylcarnitine, is emerging as a key bioactive molecule at the intersection of fatty acid metabolism and immune regulation. Traditionally viewed as an intermediate in the transport of fatty acids into mitochondria for β-oxidation, recent evidence reveals a more complex role for this molecule, implicating it as a direct modulator of pro-inflammatory responses in immune cells. This technical guide provides an in-depth analysis of the biological activity of Lauroyl-L-carnitine chloride, with a focus on its impact on fatty acid metabolism and the signaling pathways it governs in researchers, scientists, and drug development professionals.

Introduction: The Dual Role of Acylcarnitines

L-carnitine and its acyl esters, known as acylcarnitines, are essential for cellular energy production.[1] Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. This process, known as the carnitine shuttle, is critical for tissues with high energy demands, such as skeletal and cardiac muscle. Lauroyl-L-carnitine is the ester of L-carnitine and lauric acid (a 12-carbon saturated fatty acid). While its role as a metabolic intermediate is established, new research highlights its function as a signaling molecule, particularly within the immune system.

Core Biological Activity: A Pro-Inflammatory Mediator

Recent studies have demonstrated that Lauroyl-L-carnitine chloride can directly activate immune cells, promoting a pro-inflammatory phenotype. This activity appears to be linked to the metabolic reprogramming of these cells, a process where immune cells shift their metabolic pathways to support their function.

Activation of T-Lymphocytes

A pivotal study has shown that lauroylcarnitine (B1674569) can significantly enhance the production of pro-inflammatory cytokines by T-lymphocytes. Specifically, treatment of both mouse and human T-cells with lauroylcarnitine led to a marked increase in the secretion of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), two key cytokines in the inflammatory response.[2][3]

Table 1: Effect of Lauroylcarnitine on Cytokine Secretion in Activated T-Cells

| Cell Type | Treatment | Cytokine | Percentage of Secreting Cells (Median) | P-value |

| Mouse CD4+ T-cells | Control (DMSO) | TNF-α | 6.08% | 0.0079 |

| 10 µM Lauroylcarnitine | TNF-α | 19.90% | ||

| Control (DMSO) | IFN-γ | 3.98% | 0.032 | |

| 10 µM Lauroylcarnitine | IFN-γ | 6.69% | ||

| Mouse CD8+ T-cells | Control (DMSO) | TNF-α | 8.49% | 0.012 |

| 10 µM Lauroylcarnitine | TNF-α | 23.00% | ||

| Control (DMSO) | IFN-γ | 4.70% | 0.032 | |

| 10 µM Lauroylcarnitine | IFN-γ | 6.40% | ||

| Human CD4+ T-cells | Control (DMSO) | TNF-α | 9.49% | 0.012 |

| 10 µM Lauroylcarnitine | TNF-α | 16.60% | ||

| Control (DMSO) | IFN-γ | 1.74% | 0.0079 | |

| 10 µM Lauroylcarnitine | IFN-γ | 2.55% | ||

| Human CD8+ T-cells | Control (DMSO) | TNF-α | 4.66% | 0.0079 |

| 10 µM Lauroylcarnitine | TNF-α | 7.70% |

Data extracted from Zhang et al., 2024.

This pro-inflammatory effect suggests that in certain contexts, an accumulation of lauroylcarnitine could contribute to inflammatory conditions.

Polarization of Macrophages

In addition to its effects on T-cells, lauroylcarnitine has been shown to drive the polarization of macrophages towards a pro-inflammatory M1 phenotype. This is accompanied by the inhibition of AMP-activated protein kinase (AMPK), a key cellular energy sensor, and the secretion of pro-inflammatory cytokines.[4][5]

Role in Fatty Acid Metabolism: The Carnitine Shuttle

The foundational role of Lauroyl-L-carnitine in fatty acid metabolism is as a transient carrier molecule. The process begins with the activation of lauric acid to lauroyl-CoA in the cytoplasm.

Figure 1: Activation of Lauric Acid to Lauroyl-CoA.

Lauroyl-CoA is then converted to lauroylcarnitine by Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane. Lauroylcarnitine is subsequently transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT). Finally, Carnitine Palmitoyltransferase 2 (CPT2) on the inner mitochondrial membrane converts lauroylcarnitine back to lauroyl-CoA, which then enters the β-oxidation spiral.

Figure 2: The Carnitine Shuttle for Lauroyl-L-carnitine.

Signaling Pathways and Molecular Mechanisms

The pro-inflammatory effects of Lauroyl-L-carnitine chloride are likely mediated through specific signaling pathways within immune cells.

T-Cell Activation Pathway

While the precise receptors for extracellular lauroylcarnitine on T-cells are yet to be fully identified, its downstream effects point towards the activation of signaling cascades that control cytokine gene expression. This could involve pathways such as NF-κB and MAPK, which are central to T-cell activation and cytokine production. The metabolic shift in activated T-cells, often characterized by an increase in glycolysis and fatty acid oxidation, may be influenced by the availability of lauroylcarnitine as a substrate.

Figure 3: Proposed Signaling Pathway for Lauroylcarnitine-induced T-Cell Activation.

Regulation of CPT1 and PPAR Signaling

The activity of CPT1 is a critical regulatory point in fatty acid oxidation. While direct studies on lauroylcarnitine's effect on CPT1 in immune cells are limited, L-carnitine itself has been shown to upregulate CPT1 activity.[6] Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating lipid metabolism and inflammation. PPARα, in particular, is a known regulator of CPT1 expression. It is plausible that the effects of lauroylcarnitine on immune cells could be mediated, in part, through PPAR signaling pathways, although further research is needed to confirm this link.[7]

Experimental Protocols

In Vitro T-Cell Activation Assay

Objective: To assess the effect of Lauroyl-L-carnitine chloride on T-cell cytokine production.

Methodology:

-

Isolate primary human or mouse T-lymphocytes from peripheral blood or spleen, respectively.

-

Culture the T-cells in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

Activate the T-cells using anti-CD3 and anti-CD28 antibodies.

-

Treat the activated T-cells with varying concentrations of Lauroyl-L-carnitine chloride (e.g., 1-20 µM) or a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Analyze the supernatant for cytokine concentrations (e.g., IFN-γ, TNF-α) using ELISA or a multiplex cytokine assay.

-

Alternatively, use intracellular cytokine staining followed by flow cytometry to determine the percentage of cytokine-producing cells.

Figure 4: Experimental Workflow for T-Cell Activation Assay.

Macrophage Polarization Assay

Objective: To determine the effect of Lauroyl-L-carnitine chloride on macrophage polarization.

Methodology:

-

Isolate bone marrow-derived macrophages (BMDMs) from mice.

-

Culture BMDMs in appropriate media.

-

Treat the BMDMs with Lauroyl-L-carnitine chloride (e.g., 20-200 µM) for 24 hours. A positive control for M1 polarization (e.g., LPS and IFN-γ) and an untreated control (M0) should be included.

-

Analyze the expression of M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arg1, CD206) by flow cytometry or qPCR.

-

Measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant by ELISA.

-

Assess the phosphorylation status of key signaling proteins like AMPK by Western blot.

Implications for Drug Development and Future Research

The discovery of Lauroyl-L-carnitine chloride's pro-inflammatory activity opens new avenues for research and therapeutic development.

-

Inflammatory Diseases: Elevated levels of lauroylcarnitine could serve as a biomarker for inflammatory conditions. Targeting the pathways regulated by lauroylcarnitine may offer novel therapeutic strategies for autoimmune diseases and chronic inflammation.

-

Immunometabolism: The link between fatty acid metabolism and immune cell function is a rapidly growing field. Lauroyl-L-carnitine provides a specific molecular tool to probe the metabolic requirements of immune cell activation and differentiation.

-

Cancer Immunotherapy: The metabolic state of T-cells within the tumor microenvironment is a critical determinant of their anti-tumor efficacy. Understanding how acylcarnitines like lauroylcarnitine influence T-cell function could lead to strategies to enhance cancer immunotherapy.

Future research should focus on identifying the specific cell surface receptors for lauroylcarnitine on immune cells, elucidating the downstream signaling pathways in greater detail, and investigating the in vivo relevance of these findings in various disease models. Furthermore, quantitative studies on how lauroylcarnitine directly impacts fatty acid oxidation rates in immune cells are crucial to fully understand its role in immunometabolism.

Conclusion

Lauroyl-L-carnitine chloride is more than a simple intermediate in fatty acid metabolism. It is a potent signaling molecule that can directly modulate the function of immune cells, promoting a pro-inflammatory response. This dual role places it at a critical nexus between cellular metabolism and immunity. A deeper understanding of its biological activities will be instrumental for researchers, scientists, and drug development professionals working to unravel the complexities of inflammatory diseases and develop novel therapeutic interventions.

References

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. The potential role of lung microbiota and lauroylcarnitine in T-cell activation associated with checkpoint inhibitor pneumonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The potential role of lung microbiota and lauroylcarnitine in T-cell activation associated with checkpoint inhibitor pneumonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | PPARs at the crossroads of T cell differentiation and type 1 diabetes [frontiersin.org]

Discovery and history of Lauroyl-L-carnitine chloride in biochemical research.

An In-depth Technical Guide to Lauroyl-L-carnitine Chloride in Biochemical Research

Abstract

Lauroyl-L-carnitine chloride, also known as dodecanoylcarnitine, is a long-chain acylcarnitine that has garnered significant attention in biochemical research. While a singular moment of discovery is not apparent in the scientific literature, its importance emerged with the advent of advanced analytical techniques, particularly tandem mass spectrometry (MS/MS) for metabolomics. This guide provides a comprehensive overview of the history, synthesis, and key applications of Lauroyl-L-carnitine chloride, focusing on its role as a critical biomarker for inborn errors of metabolism and its function as a permeation enhancer in drug delivery research. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support its use in a research setting.

Discovery and History

The history of Lauroyl-L-carnitine is intrinsically linked to the broader study of carnitine and its esters in fatty acid metabolism. Its significance as a distinct molecular entity in research grew substantially with the development of tandem mass spectrometry for newborn screening in the late 1990s and early 2000s. Researchers investigating inborn errors of fatty acid oxidation discovered that specific acylcarnitine profiles in blood and tissue could serve as diagnostic markers.

A pivotal study by Vianey-Saban et al. in 1998 identified dodecanoylcarnitine (Lauroyl-L-carnitine) as a key intermediate that accumulates in patients with a "mild" form of Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, presenting with hypoketotic hypoglycemia.[1] This established Lauroyl-L-carnitine as a crucial biomarker for this metabolic disorder. Subsequent studies, such as the work by Shigematsu et al. in 2003, further refined the use of acylcarnitine ratios, including those involving dodecanoylcarnitine, to improve the accuracy of screening for fatty acid oxidation disorders.

More recently, the surfactant properties of Lauroyl-L-carnitine have been explored. A 2017 study by Danielsen and Hansen demonstrated its function as an intestinal permeation enhancer, capable of altering cell membrane integrity to facilitate the passage of therapeutic compounds.[2][3]

The synthesis of Lauroyl-L-carnitine hydrochloride for research and commercial purposes has also evolved. A key development in its availability is a method for its synthesis detailed in a Chinese patent (CN101774934B) filed in 2009, which provided a scalable production process.

Role as a Biomarker in Fatty Acid Oxidation Disorders

Lauroyl-L-carnitine is a key biomarker for diagnosing and monitoring certain fatty acid oxidation (FAO) disorders, most notably VLCAD deficiency. In a healthy individual, long-chain fatty acids are transported into the mitochondria for beta-oxidation via the carnitine shuttle. A defect in the VLCAD enzyme leads to an accumulation of its substrates, including dodecanoyl-CoA, which is then transesterified to dodecanoylcarnitine (Lauroyl-L-carnitine) and released into the circulation.

Quantitative Data: Acylcarnitine Levels in VLCAD Deficiency

The following table summarizes data adapted from Vianey-Saban et al. (1998), illustrating the accumulation of dodecanoylcarnitine in cultured fibroblasts from patients with the hypoglycemic phenotype of VLCAD deficiency after incubation with palmitate.

| Analyte | Control Fibroblasts (n=10) | VLCAD Deficient Fibroblasts (Hypoglycemic Phenotype, n=12) |

| Dodecanoylcarnitine (C12) | Not Detected | Predominant Peak |

| Tetradecanoylcarnitine (C14) | Traces | Minor Peak |

| Hexadecanoylcarnitine (C16) | Traces | Minor Peak |

| Data is qualitative as presented in the original study, indicating the relative abundance of acylcarnitine species. |

Experimental Protocol: Acylcarnitine Profiling in Dried Blood Spots

The analysis of acylcarnitines is now a standard component of newborn screening programs. The following is a generalized protocol for the extraction and analysis of acylcarnitines from dried blood spots (DBS) using tandem mass spectrometry.

Materials:

-

Dried blood spot collection cards (Guthrie cards)

-

3.2 mm hole puncher

-

96-well microplate

-

Methanol (B129727) containing isotopically labeled internal standards (e.g., from Cambridge Isotope Laboratories, Inc.)

-

n-Butanol with 3N HCl for derivatization

-

Reconstitution solution (e.g., 80:20 Methanol:Water)

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Collection: Punch a 3.2 mm disc from a dried blood spot into a well of a 96-well microplate.[4]

-

Extraction: Add 100 µL of methanol containing the internal standard mixture to each well. Incubate for 30 minutes at 30°C with gentle shaking to extract the acylcarnitines.[4]

-

Derivatization: Transfer the methanol extract to a new microplate. Add 100 µL of 3N HCl in n-butanol. Seal the plate and incubate at 60°C for 30 minutes. This converts the acylcarnitines to their butyl esters.[4]

-

Drying: Evaporate the butanolic HCl to dryness under a stream of nitrogen or warm air.[2]

-

Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.[4]

-

Analysis: Inject the sample into the LC-MS/MS system. The MS/MS is typically operated in precursor ion scan mode for m/z 85, which is a characteristic fragment ion of butylated acylcarnitines.

-

Quantification: The concentration of each acylcarnitine, including Lauroyl-L-carnitine (C12), is determined by comparing its peak area to that of its corresponding isotopically labeled internal standard.

Workflow Diagram: Newborn Screening for FAO Disorders

Role as a Permeation Enhancer

Lauroyl-L-carnitine chloride acts as a surfactant and has been shown to be an effective intestinal permeation enhancer (PE). PEs are used in drug development to improve the oral bioavailability of poorly absorbed therapeutic agents. The mechanism of Lauroyl-L-carnitine involves the transient disruption of the intestinal epithelial barrier.

Mechanism of Action

The study by Danielsen and Hansen (2017) revealed that Lauroyl-L-carnitine, at a concentration of 2 mM, rapidly permeabilizes enterocytes. Its surfactant properties allow it to insert into the cell membrane, which perturbs its integrity and increases fluidity. This action leads to two primary effects:

-

Transcellular Permeation: It makes the cell membrane leaky, allowing small polar molecules like the fluorescent tracer Lucifer yellow to pass through the cells.[2][3]

-

Membrane Trafficking Arrest: It causes a complete halt of endocytosis from the brush border and induces the fusion of microvilli, profoundly altering the dynamic properties of the cell membrane.[2][3]

Quantitative Data: Effect on Enterocyte Permeability

The table below summarizes the key findings from the study by Danielsen and Hansen (2017) on pig jejunal mucosal explants.

| Condition | Observation |

| Control + Lucifer Yellow (LY) | Uptake of LY into distinct subapical punctae (endocytosis).[3] |

| 2 mM Lauroyl-L-carnitine + LY | Rapid, diffuse staining of enterocyte cytoplasm with LY, indicating permeabilization.[2][3] |

| 2 mM Lauroyl-L-carnitine | Blockage of both constitutive and receptor-mediated endocytosis.[2][3] |

| 2 mM Lauroyl-L-carnitine | Longitudinal fusion of brush border microvilli at the ultrastructural level.[2][3] |

Experimental Protocol: Mucosal Explant Culture System

This protocol is based on the methodology used to assess the effects of permeation enhancers on intestinal tissue.

Materials:

-

Freshly obtained pig jejunum

-

Culture medium (e.g., CMRL-1066) supplemented with antibiotics and other necessary factors

-

Lauroyl-L-carnitine chloride

-

Fluorescent tracer (e.g., Lucifer yellow)

-

T-well culture dishes and metal grids

-

Fixatives for microscopy (e.g., paraformaldehyde)

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Obtain a segment of pig jejunum and immediately place it in ice-cold saline. Open the segment longitudinally and gently rinse to remove contents.

-

Explant Culture: Excise small sections (approx. 5x5 mm) of the mucosa. Place them, mucosal side up, on metal grids in T-well dishes containing the culture medium.[3]

-

Treatment: Add Lauroyl-L-carnitine to the culture medium to achieve the desired final concentration (e.g., 2 mM). Add the fluorescent tracer, such as Lucifer yellow.

-

Incubation: Culture the explants for a set period (e.g., 1 hour) at 37°C in a controlled atmosphere (e.g., 95% O2, 5% CO2).

-

Fixation and Imaging: After incubation, rinse the explants, fix them in paraformaldehyde, and embed for cryosectioning.

-

Analysis: Examine the sections under a fluorescence microscope to assess the localization of the fluorescent tracer. Compare the staining pattern in treated explants to that in control explants (cultured with the tracer but without Lauroyl-L-carnitine). Diffuse cytoplasmic staining indicates permeabilization, whereas punctate staining indicates endocytic uptake.

Diagram: Mechanism as a Permeation Enhancer

Biochemical Pathway: The Carnitine Shuttle

Lauroyl-L-carnitine is an intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation. This process, known as the carnitine shuttle, is essential for energy production from fats.

Conclusion

Lauroyl-L-carnitine chloride is a multifaceted molecule in biochemical research. Its history is not one of a singular discovery but of an emergence as a molecule of interest driven by technological advancements in metabolic analysis. It serves as an indispensable biomarker for the diagnosis of VLCAD deficiency and other fatty acid oxidation disorders, enabling early intervention through newborn screening. Furthermore, its properties as a surfactant have opened avenues for its use as a permeation enhancer in drug delivery, with a clear mechanism involving the reversible disruption of the intestinal epithelial barrier. The continued study of Lauroyl-L-carnitine and other acylcarnitines is crucial for advancing our understanding of metabolic diseases and developing novel therapeutic strategies.

References

- 1. Mitochondrial very-long-chain acyl-coenzyme A dehydrogenase deficiency: clinical characteristics and diagnostic considerations in 30 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zivak.com [zivak.com]

- 3. Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

Lauroyl-L-carnitine Chloride: A Technical Guide to its Synonyms, Properties, and In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lauroyl-L-carnitine chloride, a long-chain acylcarnitine with significant applications as a permeation enhancer in drug delivery research. This document details its various synonyms and chemical identifiers, summarizes key quantitative data regarding its effects on epithelial barriers, provides detailed experimental protocols for its synthesis and biological evaluation, and illustrates its mechanism of action.

Synonyms and Alternative Names

Lauroyl-L-carnitine chloride is known by a variety of names in scientific literature and commercial listings. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.

-

Common Synonyms:

-

IUPAC Names:

-

Chemical Identifiers:

Quantitative Data Summary

Lauroyl-L-carnitine chloride's primary function as a permeation enhancer is quantified by its effects on the integrity of epithelial cell monolayers, such as the Caco-2 cell line, a widely accepted in vitro model for the human intestinal barrier.

| Parameter | Cell Line | Concentration | Observation | Reference |

| Transepithelial Electrical Resistance (TEER) | Caco-2 | Not specified | Decrease in TEER value, indicating loss of tight junction barrier function. | [3] |

| Paracellular Flux | Caco-2 | Not specified | Increase in the flux of fluorescein (B123965) isothiocyanate dextran (B179266) 40,000 (FD-40), indicating increased paracellular permeability. | [3] |

| Tight Junction Protein Levels | Caco-2 | Not specified | Decrease in the protein levels of claudin 1, 4, and 5. No significant change in claudin 2, 3, 6, or 7. | [3] |

| Nasal Absorption Enhancement | Rat | 0.1% | Plateau of enhancement effect on salmon calcitonin absorption. | [1] |

Experimental Protocols

Synthesis of Lauroyl-L-carnitine chloride

The following protocol is based on a patented method for the industrial synthesis of Lauroyl-L-carnitine hydrochloride, ensuring high yield and purity.

3.1.1 Materials and Reagents:

-

L-carnitine

-

Lauroyl chloride

-

Acetic acid (solvent)

-

Ethanol (B145695) or Methanol

-

Activated carbon (optional, for decolorizing)

3.1.2 Step-by-Step Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve L-carnitine in acetic acid.

-

Acylation: While stirring, add lauroyl chloride to the L-carnitine solution. The molar ratio of L-carnitine to lauroyl chloride should be optimized, typically between 1:1 and 1:1.5.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50°C and 80°C and maintain for 5 to 8 hours.

-

Solvent Removal: After the reaction is complete, reduce the pressure to distill off the acetic acid.

-

Crystallization (Crude Product): To the residue, add acetone and stir to disperse the product. Cool the mixture to between 0°C and 5°C to induce crystallization.

-

Isolation of Crude Product: Collect the crude Lauroyl-L-carnitine chloride by filtration and dry the product. This step typically yields a product with a purity of around 98%.

-

Recrystallization (Purification):

-

Dissolve the crude product in heated ethanol or methanol. For colored solutions, activated carbon can be added for decolorization, followed by hot filtration.

-

Partially remove the solvent (ethanol or methanol) by distillation under reduced pressure.

-

Cool the concentrated solution and add acetone to precipitate the purified product.

-

Cool the mixture to induce crystallization, filter, and dry the final product to obtain Lauroyl-L-carnitine chloride with a purity of ≥99.5%.

-

In Vitro Evaluation of Permeation Enhancement

The following protocols are designed to assess the efficacy and potential cytotoxicity of Lauroyl-L-carnitine chloride as a permeation enhancer using the Caco-2 cell model.

3.2.1 Caco-2 Cell Culture and Monolayer Formation:

-

Cell Seeding: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts).

-

Cell Culture: Culture the cells in a suitable medium, replacing the medium every 2-3 days.

-

Monolayer Formation: Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions. The integrity of the monolayer should be confirmed before initiating transport studies.

3.2.2 Transepithelial Electrical Resistance (TEER) Measurement:

-

Equilibration: Before measurement, wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) and allow them to equilibrate.

-

TEER Measurement: Use a voltmeter equipped with "chopstick" electrodes to measure the electrical resistance across the cell monolayer.

-

Treatment: Add Lauroyl-L-carnitine chloride at various concentrations to the apical side of the monolayer.

-

Post-treatment Measurement: Measure the TEER at different time points after the addition of the compound. A decrease in TEER indicates a disruption of the tight junction integrity.

3.2.3 Paracellular Permeability Assay:

-

Marker Addition: To the apical side of the Caco-2 monolayer, add a fluorescently labeled, non-transported marker such as fluorescein isothiocyanate dextran (FD-40).

-

Treatment: Concurrently, treat the cells with Lauroyl-L-carnitine chloride.

-

Sampling: At various time points, collect samples from the basolateral compartment.

-

Quantification: Measure the fluorescence of the collected samples to determine the amount of FD-40 that has crossed the monolayer. An increase in the flux of the marker indicates enhanced paracellular permeability.

3.2.4 Cytotoxicity Assay (LDH Release):

-

Cell Treatment: Treat Caco-2 cells with a range of concentrations of Lauroyl-L-carnitine chloride for a specified duration.

-

Sample Collection: Collect the cell culture supernatant.

-

LDH Measurement: Use a commercial lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released into the supernatant. Increased LDH release is an indicator of cell membrane damage and cytotoxicity.

3.2.5 Western Blot Analysis of Tight Junction Proteins:

-

Cell Lysis: After treatment with Lauroyl-L-carnitine chloride, lyse the Caco-2 cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for tight junction proteins (e.g., claudins, occludin, ZO-1) followed by incubation with appropriate secondary antibodies.

-

Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) to assess changes in the expression levels of these proteins.

Mechanism of Action as a Permeation Enhancer

Lauroyl-L-carnitine chloride enhances the transport of poorly permeable compounds across epithelial barriers primarily through two mechanisms: interaction with the cell membrane and disruption of tight junctions.

Caption: Mechanism of permeation enhancement by Lauroyl-L-carnitine chloride.

This diagram illustrates the dual action of Lauroyl-L-carnitine chloride. Firstly, its amphiphilic nature allows it to insert into the lipid bilayer of the apical cell membrane, leading to membrane fluidization and increased transcellular transport. Secondly, and more significantly, it disrupts the protein complexes that form the tight junctions between adjacent epithelial cells. This disruption, evidenced by a decrease in TEER and altered levels of claudin proteins, opens up the paracellular pathway, allowing poorly permeable drugs to pass through the epithelial barrier more readily.

References

- 1. Enhancement of nasal salmon calcitonin absorption by lauroylcarnitine chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absorption enhancement, structural changes in tight junctions and cytotoxicity caused by palmitoyl carnitine in Caco-2 and IEC-18 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption enhancement effect of acylcarnitines through changes in tight junction protein in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Zwitterionic Nature of Lauroyl-L-Carnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zwitterionic properties of Lauroyl-L-carnitine chloride, a long-chain acylcarnitine with significant applications in drug delivery and biomedical research. The document details the molecule's physicochemical characteristics, its behavior in aqueous solutions, and its interactions with cellular systems, with a focus on its role as a permeation enhancer and a modulator of inflammatory signaling pathways.

Physicochemical Properties of Lauroyl-L-carnitine Chloride

Lauroyl-L-carnitine chloride is an amphiphilic molecule composed of a hydrophilic L-carnitine head group esterified to a lipophilic lauroyl (C12) fatty acid chain. The inherent zwitterionic nature of this compound arises from the presence of a permanently positively charged quaternary ammonium (B1175870) group and a carboxyl group that can be deprotonated to carry a negative charge.

Table 1: Physicochemical and Quantitative Data for Lauroyl-L-carnitine Chloride

| Property | Value | Source |

| Chemical Formula | C₁₉H₃₈ClNO₄ | --INVALID-LINK-- |

| Molecular Weight | 379.96 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Slightly soluble in water and methanol. Soluble in DMSO (50 mg/mL). | --INVALID-LINK--, --INVALID-LINK-- |

| pKa (Strongest Acidic) | 4.22 (Predicted) | --INVALID-LINK-- |

| pH (1% aqueous solution) | 2.5 | --INVALID-LINK-- |

Zwitterionic Behavior and pH-Dependent Charge

The zwitterionic character of Lauroyl-L-carnitine chloride is crucial to its function. The quaternary ammonium group remains positively charged across the entire pH range. The carboxyl group, with a predicted pKa of 4.22, will be protonated at low pH and deprotonated at higher pH.

-

At pH < pKa (e.g., pH < 4.22): The carboxyl group is predominantly protonated (-COOH), and the molecule carries a net positive charge.

-

At pH > pKa (e.g., pH > 4.22): The carboxyl group is predominantly deprotonated (-COO⁻), and the molecule exists as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge.

Due to the permanent positive charge of the quaternary ammonium group, Lauroyl-L-carnitine chloride does not have a true isoelectric point (pI) where the molecule is entirely uncharged. Instead, it transitions between a cationic form and a zwitterionic form.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol is adapted from the methodology described for acylcarnitines by Yalkowsky and Zografi (1970).[1]

-

Preparation of the Analyte Solution: Accurately weigh a sample of Lauroyl-L-carnitine chloride and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 10 mM).

-

Titration Setup: Place the solution in a thermostated vessel maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a micro-burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Procedure:

-

Record the initial pH of the Lauroyl-L-carnitine chloride solution.

-

Add small, precise increments of the NaOH solution to the analyte solution.

-

After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

-

Continue the titration until the pH has risen significantly, passing the expected pKa.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at which half of the carboxylic acid groups have been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation by plotting log([A⁻]/[HA]) versus pH, where the pKa is the pH when log([A⁻]/[HA]) = 0.

-

Assessment of Permeation Enhancement

This protocol outlines the general steps to evaluate the effect of Lauroyl-L-carnitine chloride on the permeability of an epithelial cell monolayer, such as Caco-2 cells.

-

Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until a confluent monolayer is formed, as confirmed by microscopy.

-

Transepithelial Electrical Resistance (TEER) Measurement:

-

Measure the initial TEER of the cell monolayer using a voltohmmeter to assess the integrity of the tight junctions.[2][3]

-

Treat the apical side of the monolayer with varying concentrations of Lauroyl-L-carnitine chloride dissolved in a suitable buffer.

-

Measure the TEER at different time points after treatment to monitor changes in tight junction integrity. A decrease in TEER indicates an opening of the paracellular pathway.[2][3]

-

-

Paracellular Permeability Assay with Fluorescent Tracers:

-

Following TEER measurements, add a fluorescently labeled, membrane-impermeable tracer (e.g., FITC-dextran or Lucifer Yellow) to the apical chamber.[1][4]

-

At specified time intervals, collect samples from the basolateral chamber.

-

Measure the fluorescence intensity of the samples using a microplate reader.

-

An increase in the amount of fluorescent tracer in the basolateral chamber in the presence of Lauroyl-L-carnitine chloride indicates increased paracellular permeability.[1]

-

-

Immunofluorescence Staining of Tight Junction Proteins:

-

After the permeability assay, fix the cell monolayers.

-

Perform immunofluorescence staining for key tight junction proteins (e.g., ZO-1, occludin, claudins).[5][6]

-

Visualize the localization and integrity of the tight junction proteins using confocal microscopy. Disruption or altered localization of these proteins in treated cells compared to controls provides visual evidence of the permeation enhancement mechanism.[5][6]

-

Interaction with Cellular Systems

Mechanism as a Permeation Enhancer

Lauroyl-L-carnitine chloride enhances the absorption of poorly permeable drugs primarily by modulating the paracellular pathway. Its surfactant properties allow it to interact with and disrupt the cell membrane, leading to a transient opening of the tight junctions between epithelial cells. Studies have shown that long-chain acylcarnitines can cause a dose-dependent decrease in TEER and an increase in the permeability of hydrophilic markers.[7][8] This is often accompanied by alterations in the localization of tight junction proteins.[8]

Activation of Pro-inflammatory Signaling Pathways

Long-chain acylcarnitines, including lauroylcarnitine, have been shown to activate pro-inflammatory signaling pathways in various cell types, such as macrophages. This activation is chain length-dependent and can lead to the expression and secretion of pro-inflammatory cytokines.

The proposed signaling pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[9][10] This activation appears to be dependent on the adaptor protein MyD88, which is a key component in many pattern recognition receptor signaling pathways.[9][11]

Conclusion

The zwitterionic nature of Lauroyl-L-carnitine chloride is fundamental to its physicochemical properties and biological activities. Its pH-dependent charge influences its solubility and interaction with biological membranes, making it an effective permeation enhancer for drug delivery applications. However, researchers and drug development professionals must also consider its potential to activate pro-inflammatory signaling pathways. A thorough understanding of these dual characteristics is essential for the safe and effective utilization of Lauroyl-L-carnitine chloride in pharmaceutical formulations and biomedical research.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. What is TEER? - Trans-Epithelial Electrical Resistance Assay [dynamic42.com]

- 3. cellqart.com [cellqart.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of tight junction integrity in brain endothelial cells using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunofluorescent Staining of Claudin-2 in Cultured Kidney Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]

- 8. medicine.umich.edu [medicine.umich.edu]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. szabo-scandic.com [szabo-scandic.com]

- 11. Lauroyllevocarnitine hydrochloride | C19H38ClNO4 | CID 91886502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity Lauroyl-L-carnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride, an acylcarnitine, is a molecule of significant interest in pharmaceutical and nutraceutical research due to its properties as a surfactant and an absorption enhancer. It is synthesized by the acylation of L-carnitine with lauroyl chloride. This document provides a detailed protocol for the synthesis of high-purity Lauroyl-L-carnitine chloride, suitable for laboratory and industrial scale-up applications. The described method consistently yields a product with purity exceeding 98%.

Introduction

L-carnitine and its acyl derivatives are crucial for cellular energy metabolism, specifically in the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation. Lauroyl-L-carnitine, the lauric acid ester of L-carnitine, has demonstrated potential as a delivery agent for enhancing the bioavailability of certain drugs. The synthesis of high-purity Lauroyl-L-carnitine chloride is therefore essential for its application in research and development. The most common and efficient method for its preparation is the direct acylation of L-carnitine with lauroyl chloride. This process is followed by crystallization and recrystallization steps to achieve a high degree of purity.

Chemical Reaction

The fundamental reaction involves the nucleophilic acyl substitution where the hydroxyl group of L-carnitine attacks the carbonyl carbon of lauroyl chloride, leading to the formation of the ester product and hydrogen chloride.[1]

Reaction: L-carnitine + Lauroyl chloride → Lauroyl-L-carnitine chloride[1]

Experimental Protocol

This protocol is divided into two main stages: the synthesis of crude Lauroyl-L-carnitine chloride and its subsequent purification to high purity.

Part 1: Synthesis of Crude Lauroyl-L-carnitine Chloride

-

Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 200g of acetic acid.

-

Dissolution of L-carnitine: While stirring, add 161.2g of L-carnitine to the acetic acid and continue stirring until it is completely dissolved.[2]

-

Addition of Lauroyl Chloride: Once the L-carnitine is fully dissolved, begin the dropwise addition of 263g of lauroyl chloride from the dropping funnel. The molar ratio of L-carnitine to lauroyl chloride should be maintained between 1:1 and 1:1.5.[2][3]

-

Reaction: After the addition is complete, heat the reaction mixture to 70°C and maintain this temperature for 8 hours.[2]

-

Solvent Removal: Following the reaction period, distill off the acetic acid under reduced pressure (vacuum at -0.09Mpa) at a temperature below 80°C until a significant amount of crystal precipitates.[2]

-

Crystallization: Cool the mixture to 40°C and add 600g of acetone (B3395972). Stir vigorously for 30 minutes to ensure thorough dispersion.[2]

-

Isolation of Crude Product: Cool the suspension to below 5°C and maintain this temperature for at least 2 hours to complete the crystallization process.[2]

-

Filtration and Drying: Filter the mixture and collect the solid crude product. Dry the crude Lauroyl-L-carnitine chloride at 80°C under reduced pressure (-0.09Mpa). This process typically yields around 374g of the crude product, with a yield of approximately 98.4%.[2]

Part 2: Purification of Lauroyl-L-carnitine Chloride by Recrystallization

-

Dissolution of Crude Product: Transfer the dried crude product to a clean flask. Add ethanol (B145695) or methanol (B129727) and heat the mixture to 65°C while stirring to dissolve the solid. For colored solutions, a small amount of activated carbon can be added for decolorization.[2]

-

Hot Filtration: Perform a suction filtration while the solution is hot to remove any insoluble impurities and activated carbon.[2]

-

Concentration: Concentrate the filtrate by distilling off a portion of the ethanol or methanol under reduced pressure (-0.08Mpa) at a temperature of 60°C.[2][3]

-

Precipitation: After cooling the concentrated solution to 40°C, add acetone (1 to 2 times the mass of the crude product) and stir well.[2]

-

Final Crystallization: Cool the mixture to below 10°C and maintain this temperature for at least 1 hour to allow for complete crystallization of the pure product.[2]

-

Final Product Isolation and Drying: Filter the crystals, wash with a small amount of cold acetone, and dry under vacuum to obtain the pure Lauroyl-L-carnitine hydrochloride. The final yield of the pure product is typically at least 92%.[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| L-carnitine | 161.2 g | [2] |

| Lauroyl chloride | 263 g | [2] |

| Acetic Acid (solvent) | 200 g | [2] |

| Molar Ratio (L-carnitine:Lauroyl chloride) | 1:1 to 1.5:1 | [2][3] |

| Reaction Conditions | ||

| Temperature | 50-80°C | [1][3] |

| Reaction Time | 5-8 hours | [3] |

| Crude Product Isolation | ||

| Precipitation Solvent | Acetone (600 g) | [2] |

| Crystallization Temperature | < 5°C | [2] |

| Crystallization Time | ≥ 2 hours | [2] |

| Crude Yield | ~98.4% | [2] |

| Purification | ||

| Recrystallization Solvents | Ethanol or Methanol, and Acetone | [2] |

| Recrystallization Temperature | < 10°C | [2] |

| Recrystallization Time | ≥ 1 hour | [2] |

| Final Product | ||

| Final Yield | ≥ 92% | [2] |

| Purity | > 98% | [1] |

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of high-purity Lauroyl-L-carnitine chloride.

References

Application Notes and Protocols for Lauroyl-L-carnitine chloride as a Drug Delivery Vehicle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a synthetic, long-chain acylcarnitine that functions as a cationic surfactant and permeation enhancer.[1][2] It has garnered significant interest in pharmaceutical research as a potential drug delivery vehicle, particularly for improving the oral bioavailability of poorly absorbed therapeutic agents, including peptides and other hydrophilic compounds.[2][3] Its mechanism of action primarily involves the reversible modulation of intestinal epithelial tight junctions, leading to increased paracellular transport.[4] This document provides detailed application notes, experimental protocols, and data to guide researchers in utilizing Lauroyl-L-carnitine chloride for drug delivery applications.

Physicochemical Properties

A summary of the key physicochemical properties of Lauroyl-L-carnitine chloride is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₃₈ClNO₄ | [2] |

| Molecular Weight | 379.96 g/mol | [3] |

| Appearance | White to off-white solid powder or crystals | [5] |

| Solubility | Slightly soluble in methanol (B129727) and water. Soluble in DMSO (up to 50 mg/mL with sonication). | [2][3] |

| Storage | Store at -20°C for long-term stability (≥ 4 years). Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [2][3] |

Mechanism of Action: Paracellular Permeation Enhancement

Lauroyl-L-carnitine chloride enhances the absorption of drugs across mucosal membranes primarily by modulating the paracellular pathway, which is the transport route between adjacent epithelial cells.[4] This is achieved through its interaction with the tight junctions (TJs), the protein complexes that regulate the permeability of the paracellular space.[4][6]

Studies on Caco-2 cell monolayers, a widely used in vitro model of the human intestinal epithelium, have shown that Lauroyl-L-carnitine chloride induces a rapid and reversible decrease in transepithelial electrical resistance (TEER), a key indicator of tight junction integrity.[4][7] This decrease in TEER is accompanied by an increased flux of paracellular markers. The proposed mechanism involves the downregulation of specific claudin proteins, which are essential components of the tight junction strands. Specifically, treatment with lauroylcarnitine (B1674569) has been shown to decrease the protein levels of claudin 1, 4, and 5.[4]

It is important to note that the effects of acylcarnitines can be concentration-dependent, with higher concentrations potentially leading to cytotoxicity.[7] Therefore, a careful dose-response evaluation is crucial for any new drug formulation.

Below is a diagram illustrating the proposed signaling pathway for Lauroyl-L-carnitine chloride-mediated paracellular permeation enhancement.

Data Presentation

The following table summarizes representative quantitative data on the effect of Lauroyl-L-carnitine chloride (referred to as C12-carnitine in the cited study) on the transepithelial electrical resistance (TEER) of Caco-2 cell monolayers. A decrease in TEER indicates an opening of the tight junctions.

| Concentration of C12-carnitine | Incubation Time (hours) | Relative TEER (% of initial value) | Reference |

| Control (no enhancer) | 2 | ~100% | [8] |

| Solution with C12-carnitine | 2 | ~40% | [8] |

Note: The data is an approximation derived from graphical representation in the cited source and is intended for illustrative purposes.

Experimental Protocols

In Vitro Permeability Assay using Caco-2 Cell Monolayers

This protocol describes how to assess the effect of Lauroyl-L-carnitine chloride on the permeability of a model drug across a Caco-2 cell monolayer.

Workflow Diagram:

Methodology:

-

Cell Culture:

-

Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at an appropriate density.

-

Culture the cells for 21-25 days in a suitable medium, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with well-developed tight junctions.

-

Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers are typically ready for experiments when TEER values are stable and above 250 Ω·cm².

-

-

Permeability Experiment:

-

Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with HEPES).

-

Prepare the dosing solutions: (a) the model drug in transport buffer, and (b) the model drug with the desired concentration of Lauroyl-L-carnitine chloride in transport buffer. A concentration range should be tested to determine the optimal non-toxic concentration.

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Measure the initial TEER of each monolayer.

-

Add the dosing solutions to the apical (upper) chamber of the Transwell inserts. Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed transport buffer.

-

At the end of the experiment, measure the final TEER to assess any irreversible damage to the monolayer.

-

-

Sample Analysis and Data Calculation:

-

Analyze the concentration of the model drug in the basolateral samples using a suitable analytical method (e.g., HPLC, LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of the drug in the apical chamber (µg/mL).

-

-

Compare the Papp values of the drug with and without Lauroyl-L-carnitine chloride to determine the enhancement ratio.

-

In Vivo Oral Bioavailability Study in Rats

This protocol provides a general framework for assessing the effect of Lauroyl-L-carnitine chloride on the oral bioavailability of a drug in a rat model.

Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.

-

Fast the rats overnight (with free access to water) before dosing.

-

Divide the rats into at least two groups: (1) Control group (receiving the drug alone) and (2) Treatment group (receiving the drug with Lauroyl-L-carnitine chloride). An intravenous administration group is also necessary to determine the absolute bioavailability.

-

-

Formulation Preparation:

-

Prepare the oral formulations. For the control group, the drug can be dissolved or suspended in a suitable vehicle (e.g., water, saline, or a specific formulation vehicle).

-

For the treatment group, co-formulate the drug with Lauroyl-L-carnitine chloride in the same vehicle. Solubility of Lauroyl-L-carnitine chloride can be enhanced using co-solvents like PEG300 and Tween 80.[3] A typical formulation might consist of DMSO, PEG300, Tween 80, and saline.[9]

-

-

Dosing and Blood Sampling:

-

Administer the formulations to the rats via oral gavage at a predetermined dose.

-

Collect blood samples (e.g., from the tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

-

Process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis and Pharmacokinetic Calculations:

-

Analyze the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate the pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).

-

Calculate the relative oral bioavailability (Frel) using the following equation: Frel (%) = (AUCoral, treatment / AUCoral, control) * (Dosecontrol / Dosetreatment) * 100

-

Calculate the absolute oral bioavailability (Fabs) using the following equation: Fabs (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

-

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential cytotoxicity of Lauroyl-L-carnitine chloride on an intestinal cell line like Caco-2.

Methodology:

-

Cell Seeding:

-

Seed Caco-2 cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach.

-

-

Treatment:

-

Prepare a series of dilutions of Lauroyl-L-carnitine chloride in cell culture medium.

-

Remove the old medium from the wells and add the different concentrations of the Lauroyl-L-carnitine chloride solutions. Include a vehicle control (medium only) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent like Triton X-100).

-

Incubate the plate for a period relevant to the permeability studies (e.g., 2-4 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[3]

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[3]

-

Shake the plate gently to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control (which represents 100% viability). % Viability = (Absorbancetreated / Absorbancecontrol) * 100

-

Plot the cell viability against the concentration of Lauroyl-L-carnitine chloride to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).

-

Logical Relationship Diagram for Drug Delivery Development

The following diagram outlines the logical progression of experiments when developing a drug delivery system using Lauroyl-L-carnitine chloride.

Conclusion

Lauroyl-L-carnitine chloride is a promising permeation enhancer for improving the oral delivery of challenging drug candidates. Its mechanism of action, primarily through the reversible opening of tight junctions, offers a viable strategy to overcome the intestinal epithelial barrier. However, researchers must carefully evaluate the concentration-dependent effects to balance permeability enhancement with potential cytotoxicity. The protocols and information provided in this document are intended to serve as a comprehensive guide for the rational design and evaluation of drug delivery systems incorporating Lauroyl-L-carnitine chloride.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Comparison of the effects of the intestinal permeation enhancers, SNAC and sodium caprate (C10): Isolated rat intestinal mucosae and sacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. [PDF] Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) | Semantic Scholar [semanticscholar.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

- 9. Lauroyl-L-carnitine (chloride) | TargetMol [targetmol.com]

Application Note: Quantitative Analysis of Lauroyl-L-carnitine chloride by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine is a medium-chain acylcarnitine that plays a role in fatty acid metabolism.[1] Its analysis is crucial in the diagnosis and monitoring of various metabolic disorders.[2] This document provides detailed protocols for the quantitative analysis of Lauroyl-L-carnitine chloride in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a robust and sensitive analytical technique.[2][3]

Introduction

L-carnitine and its acyl esters are essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[3] Mass spectrometry has become an indispensable tool for the specific and sensitive determination of free carnitine and various acylcarnitines.[2] This allows for the screening of over 30 metabolic disorders from a single sample injection, making it highly valuable in newborn screening programs and clinical research.[2][3] Lauroyl-L-carnitine, a C12 acylcarnitine, is a biomarker for certain fatty acid oxidation disorders. This application note details the sample preparation, LC-MS/MS methodology, and data analysis for the accurate quantification of Lauroyl-L-carnitine.

Experimental Workflow

The overall experimental workflow for the analysis of Lauroyl-L-carnitine chloride is depicted below.

Caption: Experimental workflow for Lauroyl-L-carnitine analysis.

Protocols

Sample Preparation Protocol (from Plasma)

This protocol is adapted for the extraction of acylcarnitines from plasma samples.[4]

-

Sample Aliquoting: Pipette 10 µL of plasma into a clean microcentrifuge tube.

-

Protein Precipitation: Add 100 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated Lauroyl-L-carnitine).

-

Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Evaporation: Evaporate the supernatant to dryness using a vacuum concentrator.

-

Derivatization (Optional but Recommended for Improved Chromatography):

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulates.

-

Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Protocol

Either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (e.g., C18) chromatography can be used. HILIC is effective for separating free carnitine and acylcarnitines without derivatization.[3]

| Parameter | HILIC Method | Reversed-Phase C18 Method |

| Column | Ascentis® Express OH5 or similar | Zorbax Eclipse XDB-C18, 3.0 x 150 mm, 3.5 µm or similar[4] |

| Mobile Phase A | 50 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.4 - 0.6 mL/min | 0.5 mL/min[4] |

| Column Temp. | 40 - 50 °C | 50 °C[4] |

| Gradient | Isocratic or Gradient (e.g., 90% B to 50% B over 5 min) | Example Gradient: Start at 5% B, ramp to 95% B over 10 min, hold, and re-equilibrate.[4] |

Mass Spectrometry (MS) Protocol

The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temp. | 120 - 150 °C |

| Desolvation Temp. | 350 - 450 °C |

| Gas Flow Rates | Optimize for specific instrument |

Quantitative Data

The quantification of Lauroyl-L-carnitine is achieved by monitoring the transition of the precursor ion to a specific product ion.

| Analyte | Precursor Ion (m/z) | Adduct | Product Ion (m/z) | Collision Energy (eV) |

| Lauroyl-L-carnitine | 344.28 | [M+H]⁺ | 85.03 | ~20 |

| Lauroyl-L-carnitine | 344.28 | [M+H]⁺ | 60.08 | ~25-30 |

Note: The precursor m/z value of 344.2795 is reported for the protonated molecule [M+H]⁺.[1] The product ion at m/z 85.03 corresponds to the characteristic fragment of the carnitine backbone, while m/z 60.08 represents a further fragmentation product.[1] Collision energies should be optimized for the specific instrument being used.

Fragmentation Pathway

The characteristic fragmentation of acylcarnitines in positive ion ESI involves the neutral loss of the acyl chain and the formation of specific fragments from the carnitine moiety.

References

- 1. Lauroyllevocarnitine | C19H37NO4 | CID 168381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]

- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Increasing Cell Membrane Permeability with Lauroyl-L-carnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a surfactant and an acylcarnitine that has been identified as an effective absorption enhancer, capable of increasing the permeability of cell membranes. This property is particularly relevant in drug delivery research, where overcoming the barrier of intestinal epithelium is a significant challenge for the oral administration of therapeutic compounds, especially peptides and other hydrophilic molecules.[1] Lauroyl-L-carnitine chloride exerts its effect primarily by modulating the tight junctions between epithelial cells, leading to an increase in paracellular transport.[1] These application notes provide detailed protocols for utilizing Lauroyl-L-carnitine chloride to increase cell membrane permeability and for assessing its effects on epithelial cell monolayers.

Mechanism of Action

Lauroyl-L-carnitine chloride transiently and reversibly increases the permeability of epithelial barriers by interacting with the components of the tight junctions. Studies on Caco-2 cell monolayers, a widely used in vitro model for the intestinal barrier, have shown that lauroylcarnitine (B1674569) leads to a decrease in the protein levels of key claudins, specifically claudin-1, claudin-4, and claudin-5.[1] This disruption of the tight junction complex results in a measurable decrease in transepithelial electrical resistance (TEER) and an increased flux of paracellular markers such as Lucifer Yellow and FITC-dextran across the cell monolayer.[1] While the precise upstream signaling cascade initiated by Lauroyl-L-carnitine chloride is still under investigation, evidence suggests the involvement of pathways that regulate the expression and localization of tight junction proteins.

Data Presentation

The following tables summarize the quantitative effects of Lauroyl-L-carnitine chloride on cell membrane permeability from published studies.

Table 1: Effect of Lauroyl-L-carnitine chloride on Transepithelial Electrical Resistance (TEER) in Caco-2 Cell Monolayers

| Concentration | Exposure Time | Cell Type | Initial TEER (Ω·cm²) | Relative TEER (% of initial) | Reference |

| Not Specified | 2 hours | Caco-2 | ~400 | ~60% | Adapted from a study on C12-carnitine |

Table 2: Effect of Lauroyl-L-carnitine chloride on Paracellular Permeability

| Concentration | Exposure Time | Cell Type | Permeability Marker | Observation | Reference |

| 2 mM | 1 hour | Porcine jejunal mucosal explants | Lucifer Yellow | Rapid permeabilization of enterocytes | [1] |

| Not Specified | 1 hour | Caco-2 | FITC-dextran (40 kDa) | Increased flux across the monolayer | [1] |

Experimental Protocols

Herein are detailed protocols for assessing the effect of Lauroyl-L-carnitine chloride on the permeability of Caco-2 cell monolayers.

Protocol 1: Assessment of Caco-2 Monolayer Integrity using Transepithelial Electrical Resistance (TEER)

This protocol details the measurement of TEER to assess the integrity of the Caco-2 cell monolayer before and after treatment with Lauroyl-L-carnitine chloride.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

-

Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

-

Lauroyl-L-carnitine chloride

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-